4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Lipophilicity Drug-likeness SAR

Researchers screening CNS targets often face compound libraries with poor blood-brain barrier permeability. This 7-(4-methoxybenzoate) coumarin solves that problem with a predicted LogP of 5.08 and TPSA of 71.06 Ų, optimized for passive CNS penetration. Key advantages for your next study: - Validated scaffold for MAO-B inhibitor SAR (LogP ⇔ pIC₅₀ r² = 0.72) - Esterase-labile prodrug design with tunable metabolic stability - Building block for J-aggregating Zn(II) phthalocyanine semiconductors Supplied as a custom-synthesized research reagent with batch-specific QC data. Reliable global delivery supports your screening timeline.

Molecular Formula C25H20O6
Molecular Weight 416.4 g/mol
Cat. No. B11159869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Molecular FormulaC25H20O6
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H20O6/c1-15-22(30-25(27)17-6-10-19(29-3)11-7-17)13-12-20-21(14-23(26)31-24(15)20)16-4-8-18(28-2)9-5-16/h4-14H,1-3H3
InChIKeyFVDSDOPDZVKWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-Methoxybenzoate: Chemical Profile


4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a fully synthetic coumarin derivative belonging to the chromen-2-one class, with the molecular formula C25H20O6 and a molecular weight of approximately 416.4 Da [1]. The compound features a 4-methoxyphenyl substituent at the 4-position, a methyl group at the 8-position, and a 4-methoxybenzoate ester at the 7-position of the coumarin core. This substitution pattern imparts distinct physicochemical properties, including a calculated octanol-water partition coefficient (LogP) of 5.08 and a topological polar surface area (TPSA) of 71.06 Ų, which place it in a lipophilicity and permeability range relevant for both biological screening and materials chemistry applications [1]. The compound is cataloged in commercial screening libraries under identifiers such as STOCK1N-34796 (InterBioScreen) and is available from multiple chemical suppliers as a research-grade small molecule [1][2].

Research-grade small molecule available from commercial screening libraries
Reported lipophilicity profile supports CNS-targeted assay and permeability workflows
Coumarin scaffold with 4-methoxyphenyl substitution applicable to phthalocyanine materials research

Why Generic 7-Ester Coumarins Cannot Replace This Compound


Coumarin 7-esters sharing the 4-(4-methoxyphenyl)-8-methyl core are not functionally interchangeable because the ester moiety at the 7-position profoundly modulates lipophilicity, metabolic stability, and target-binding interactions. Within the broader 7-substituted coumarin class, lipophilicity (LogP) has been shown to linearly correlate with monoamine oxidase B inhibitory potency (n=20, r²=0.72) [1]. The 4-methoxybenzoate ester confers a calculated LogP of 5.08, which is substantially higher than that of the corresponding acetate (C19H16O5, predicted LogP ≈3.0) or the parent 7-hydroxy derivative (C17H14O4, predicted LogP ≈3.5), thereby predicting distinct pharmacokinetic and target-engagement profiles [2]. Furthermore, esterase-catalyzed hydrolysis rates in rat plasma are governed by both lipophilicity and steric hindrance around the ester carbonyl, meaning that a simple acetate or propanoate analog will exhibit a different in vivo half-life than the 4-methoxybenzoate ester [1]. These quantitative structure-property relationships establish that generic substitution with a different 7-ester, or use of the free 7-hydroxy precursor, would yield a compound with measurably divergent physicochemical and biological behaviour, undermining reproducibility in any application where LogP, metabolic stability, or specific enzyme–substrate recognition is critical.

Dimension
Target (4-Methoxybenzoate)
Generic 7-Ester / 7-Hydroxy
Lipophilicity context
Reported higher LogP; may shift partition behaviour
Acetate and parent hydroxy analogs exhibit lower lipophilicity range
Esterase stability
Intermediate lability from moderate steric shielding
Acetate hydrolyzes faster; pivalate may resist cleavage
Materials chemistry
4-methoxyphenylcoumarin scaffold supports phthalocyanine synthesis
Simpler esters lacking 4-methoxyphenyl group may not confer equivalent photophysical properties

Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison Against 7-Acetate and 7-Hydroxy Analogs

The calculated LogP of the target 4-methoxybenzoate ester is 5.08, which is approximately 1.5–2.0 log units higher than the corresponding 7-acetate analog (C19H16O5; predicted LogP ~3.0–3.5) and the 7-hydroxy parent (C17H14O4; predicted LogP ~3.5) [1]. This difference places the target compound in a lipophilicity range associated with enhanced membrane permeability and stronger binding to hydrophobic enzyme pockets, consistent with the established linear correlation between LogP and MAO-B pIC50 for 7-substituted coumarins [2].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 5.08 vs acetate ~3.0–3.5 / parent ~3.5; ΔLogP +1.5 to +2.0
Supports lipophilicity-driven assay selection context
Calculated LogP; experimental measurement advised
Lipophilicity Drug-likeness SAR

TPSA Differentiation for Blood-Brain Barrier Penetration

The TPSA of the target compound is 71.06 Ų [1], which falls below the widely cited threshold of <90 Ų for favourable blood-brain barrier (BBB) penetration and below the <140 Ų threshold for good oral absorption [2]. In contrast, the 3,4,5-trimethoxybenzoate analog (C27H24O8) possesses nine oxygen atoms and is predicted to have a TPSA >100 Ų, potentially limiting its CNS availability. This positions the 4-methoxybenzoate ester as a more BBB-permeable option within the chemical series.

TPSA Profile
Class-level inference
71.06 Ų (below 90 Ų CNS threshold)
Supports CNS penetration screening context
Trimethoxybenzoate analog exceeds 100 Ų; class-level TPSA interpretation
TPSA CNS penetration ADME

Rotatable Bond Count and Conformational Flexibility

The target compound contains 6 rotatable bonds [1], a moderate number that balances conformational flexibility with entropic penalty upon binding. The 3,4,5-trimethoxybenzoate analog (C27H24O8) possesses 8 rotatable bonds due to the additional methoxy groups, increasing conformational entropy and potentially reducing binding affinity per atom (ligand efficiency). This suggests the 4-methoxybenzoate ester may offer superior ligand efficiency in target-based assays.

Rotatable Bonds
Class-level inference
6 bonds vs 8 for trimethoxybenzoate analog
Reported ligand efficiency context
May support binding affinity optimization; requires target-specific validation
Conformational flexibility Ligand efficiency Molecular complexity

Phthalocyanine Building Block for Material Science

The 7-oxy-4-(4-methoxyphenyl)-8-methylcoumarin scaffold (the core structure of the target compound after ester hydrolysis) has been employed as a peripheral substituent in the synthesis of metal-free, Co(II), and Zn(II) phthalocyanines, which exhibit J-type aggregation, semiconductor behaviour with activation energies of 0.40–0.84 eV, and distinct redox properties [1]. The 4-methoxybenzoate ester serves as a protected precursor that can be selectively deprotected to generate the free 7-hydroxycoumarin for conjugation to phthalonitrile intermediates. This specific application distinguishes the target compound from simpler coumarin esters that lack the 4-methoxyphenyl group, which contributes to the photophysical properties of the resulting phthalocyanine.

Materials Application
Supporting evidence
Coumarin-substituted Zn(II)/Co(II) phthalocyanines; Ea 0.40–0.84 eV
Supports semiconductor and photodynamic research
Scaffold-specific application; requires deprotection to 7-hydroxycoumarin
Phthalocyanine Photochemistry Semiconductor

Plasma Stability and Esterase Hydrolysis Prediction

In the 7-substituted coumarin series studied by Carotti et al., esterase-catalyzed hydrolysis in rat plasma was shown to be modulated by both lipophilicity (which favours hydrolysis) and steric hindrance (which decreases it) [1]. The 4-methoxybenzoate ester of the target compound introduces a para-methoxy-substituted phenyl ring that provides greater steric shielding of the carbonyl than a simple acetate or propanoate, while maintaining high lipophilicity (LogP 5.08) [2]. Although direct experimental hydrolysis half-life data for this specific compound are not publicly available, the structure predicts an intermediate metabolic stability profile: more stable than an acetate ester but potentially more labile than a pivalate or trimethoxybenzoate ester.

Esterase Stability
Class-level inference
Stability ranking: pivalate > 4-methoxybenzoate > acetate
Supports prodrug hydrolysis-rate research context
Experimental half-life data not yet available; requires validation
Metabolic stability Esterase hydrolysis Prodrug

Recommended Application Scenarios


CNS-Targeted High-Throughput Screening

With a TPSA of 71.06 Ų (well below the 90 Ų CNS-penetration threshold) and a LogP of 5.08, this compound is an ideal candidate for inclusion in blood-brain barrier-permeable screening decks [1]. Its physicochemical profile predicts superior CNS availability compared to the more polar 3,4,5-trimethoxybenzoate analog (TPSA >100 Ų), making it the preferred choice for neuroscience-focused phenotypic or target-based screens [2].

MAO-B Inhibitor Hit Identification and SAR

The established linear correlation between LogP and MAO-B pIC50 for 7-substituted coumarins (r² = 0.72) [1] indicates that the high lipophilicity of the 4-methoxybenzoate ester (LogP 5.08) positions it favourably for MAO-B inhibitory activity. Researchers seeking to explore SAR around the ester moiety can use this compound as a reference point for understanding how lipophilicity changes impact potency, selectivity, and metabolic stability within the coumarin chemical series.

Organic Semiconductor and Photodynamic Material Precursor

The 4-methoxyphenyl-8-methylcoumarin scaffold has been validated as a building block for phthalocyanine-based semiconductors exhibiting activation energies of 0.40–0.84 eV [1]. The target 4-methoxybenzoate ester can be deprotected to generate the free 7-hydroxycoumarin for conjugation to phthalonitrile, enabling the synthesis of J-aggregating Zn(II) phthalocyanines with tunable photophysical and electrochemical properties. This application is not accessible with simpler coumarin esters lacking the 4-methoxyphenyl substitution pattern.

Esterase-Responsive Prodrug Design

The 4-methoxybenzoate ester offers a therapeutically advantageous balance between lipophilicity-driven enzymatic recognition and steric shielding of the carbonyl, predicting an intermediate plasma half-life relative to rapidly hydrolyzed acetate esters and poorly cleaved pivalate esters [1][2]. This property makes the compound a relevant scaffold for designing esterase-activated prodrugs where a controlled, moderate release rate of the active 7-hydroxycoumarin is desired.

Application
Selection Property
Validation Focus
CNS permeability screening studies
TPSA and LogP lipophilicity profile
BBB penetration model review
MAO-B inhibition SAR studies
Lipophilicity-dependent potency profile
Enzyme inhibition assay context
Phthalocyanine materials research
4-methoxyphenylcoumarin scaffold
Conductivity and photophysical endpoints
Esterase-responsive prodrug research
Intermediate esterase lability profile
Plasma stability and hydrolysis monitoring
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